molecular formula C15H23NO3 B5312282 N-(3,4-diethoxybenzyl)-2-methylpropanamide

N-(3,4-diethoxybenzyl)-2-methylpropanamide

Cat. No. B5312282
M. Wt: 265.35 g/mol
InChI Key: IXQCQRRDOWOEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxybenzyl)-2-methylpropanamide, also known as DEB-AM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEB-AM is a prodrug of the active compound, N-(3,4-diethoxybenzyl)-2-methylpropionamide (DEB-AP), which has been shown to exhibit antitumor properties.

Mechanism of Action

The mechanism of action of DEB-AP involves the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and ultimately, cell death. DEB-AP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3,4-diethoxybenzyl)-2-methylpropanamide has been shown to have low toxicity in animal models and does not exhibit significant side effects. In addition to its antitumor properties, N-(3,4-diethoxybenzyl)-2-methylpropanamide has also been studied for its potential as a neuroprotective agent. Studies have shown that DEB-AP can protect against neuronal damage in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-diethoxybenzyl)-2-methylpropanamide in lab experiments is its low toxicity and lack of significant side effects. However, N-(3,4-diethoxybenzyl)-2-methylpropanamide is a relatively new compound and its stability and solubility properties have not been extensively studied. In addition, the synthesis method of N-(3,4-diethoxybenzyl)-2-methylpropanamide is complex and may not be easily scalable for large-scale production.

Future Directions

Future research on N-(3,4-diethoxybenzyl)-2-methylpropanamide could focus on its potential as a therapeutic agent for various types of cancer and neurodegenerative diseases. Studies could also investigate the stability and solubility properties of N-(3,4-diethoxybenzyl)-2-methylpropanamide, as well as the scalability of its synthesis method. In addition, further research could explore the mechanism of action of DEB-AP and its potential as a target for drug development.

Synthesis Methods

N-(3,4-diethoxybenzyl)-2-methylpropanamide can be synthesized through a multi-step process involving the reaction of 3,4-diethoxybenzylamine with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting product, DEB-AP, is then converted to N-(3,4-diethoxybenzyl)-2-methylpropanamide through a reaction with an acid anhydride.

Scientific Research Applications

N-(3,4-diethoxybenzyl)-2-methylpropanamide has been extensively studied for its potential as an antitumor agent. Studies have shown that DEB-AP, the active compound of N-(3,4-diethoxybenzyl)-2-methylpropanamide, exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, DEB-AP has been shown to inhibit tumor growth in animal models of breast cancer.

properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-18-13-8-7-12(9-14(13)19-6-2)10-16-15(17)11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQCQRRDOWOEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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